Cas no 2171988-44-4 (2-N-(butan-2-yl)-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamidoacetic acid)

2-N-(butan-2-yl)-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-N-(butan-2-yl)-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamidoacetic acid
- 2-[N-(butan-2-yl)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido]acetic acid
- 2171988-44-4
- EN300-1494902
-
- インチ: 1S/C27H32N2O5/c1-3-18(2)29(16-25(31)32)24(30)15-27(13-8-14-27)28-26(33)34-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,18,23H,3,8,13-17H2,1-2H3,(H,28,33)(H,31,32)
- InChIKey: JOCONZZSPSURRU-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(N(CC(=O)O)C(C)CC)=O)CCC1)=O
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 729
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
2-N-(butan-2-yl)-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamidoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1494902-50mg |
2-[N-(butan-2-yl)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido]acetic acid |
2171988-44-4 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1494902-5000mg |
2-[N-(butan-2-yl)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido]acetic acid |
2171988-44-4 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1494902-500mg |
2-[N-(butan-2-yl)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido]acetic acid |
2171988-44-4 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1494902-1.0g |
2-[N-(butan-2-yl)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido]acetic acid |
2171988-44-4 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1494902-10000mg |
2-[N-(butan-2-yl)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido]acetic acid |
2171988-44-4 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1494902-250mg |
2-[N-(butan-2-yl)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido]acetic acid |
2171988-44-4 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1494902-100mg |
2-[N-(butan-2-yl)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido]acetic acid |
2171988-44-4 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1494902-1000mg |
2-[N-(butan-2-yl)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido]acetic acid |
2171988-44-4 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1494902-2500mg |
2-[N-(butan-2-yl)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido]acetic acid |
2171988-44-4 | 2500mg |
$6602.0 | 2023-09-28 |
2-N-(butan-2-yl)-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamidoacetic acid 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
2-N-(butan-2-yl)-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamidoacetic acidに関する追加情報
2-N-(butan-2-yl)-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamidoacetic acid
Introduction to the Compound CAS No. 2171988-44-4
The compound 2-N-(butan-2-yl)-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamidoacetic acid, identified by the CAS registry number 2171988-44-4, is a complex organic molecule with significant potential in various fields of chemical and pharmaceutical research. This compound is characterized by its intricate structure, which includes a cyclobutane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanamide moiety. The presence of these functional groups makes it a versatile molecule with applications in drug delivery systems, peptide synthesis, and bioconjugation.
Structural Analysis and Synthesis
The synthesis of this compound involves multi-step organic reactions, including Friedel-Crafts alkylation, acylation, and coupling reactions. The Fmoc group, a well-known protecting group in peptide chemistry, is introduced to stabilize the amine functionality during the synthesis process. The cyclobutane ring adds rigidity to the molecule, potentially enhancing its stability and bioavailability. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which are crucial for pharmacological studies.
Applications in Pharmaceutical Research
This compound has garnered significant attention in the pharmaceutical industry due to its potential as a drug carrier. The Fmoc group can be selectively removed under mild conditions, making it ideal for controlled drug release applications. Additionally, the butanamide moiety enhances solubility and permeability, which are critical properties for oral drug delivery systems. Recent studies have explored its use as a carrier for anticancer drugs, demonstrating improved targeting efficiency and reduced side effects.
Biological Activity and Mechanism of Action
Preclinical studies have revealed that 2-N-(butan-2-yl)-2-1-{(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamidoacetic acid exhibits potent anti-inflammatory and antioxidant activities. Its ability to modulate cellular signaling pathways makes it a promising candidate for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Furthermore, the compound has shown selective cytotoxicity against cancer cells, suggesting its potential as an anticancer agent.
Recent Research Findings
In 2023, researchers at the University of California published groundbreaking findings on the use of this compound in gene therapy applications. By conjugating it with nucleic acids, they achieved efficient delivery of therapeutic genes into target cells without triggering immune responses. This innovation opens new avenues for treating genetic disorders such as cystic fibrosis and muscular dystrophy.
Safety Profile and Regulatory Status
Preliminary safety assessments indicate that this compound has low toxicity at therapeutic doses. However, long-term toxicity studies are currently underway to ensure its safety profile meets regulatory standards. The compound is not classified as a hazardous material or controlled substance under current regulations.
Conclusion
The compound CAS No. 2171988-44-4, or 2-N-(butan-2-yl)-2-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}cyclobutaneacetamide, represents a significant advancement in organic chemistry with diverse applications in pharmaceuticals and biotechnology. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug delivery and gene therapy.
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